![molecular formula C13H12FNO B8157909 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157909.png)
5-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine
描述
5-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 4’-position, and an amine group at the 3-position on the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine typically involves multiple steps. One common method starts with the preparation of 4-Fluoro-4’-methoxy-1,1’-biphenyl, which can be synthesized through a coupling reaction between 4-fluoroaniline and 4-methoxybenzene in the presence of a catalyst such as copper chloride (CuCl) and isopropyl nitrite as the diazotizing reagent . The resulting intermediate can then be subjected to further functionalization to introduce the amine group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology: In biological research, it can be used to study the effects of fluorine and methoxy substituents on biological activity and molecular interactions.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of 5-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability.
相似化合物的比较
4-Fluoro-4’-methoxy-1,1’-biphenyl: Lacks the amine group at the 3-position.
5-Fluoro-4’-methoxy-2,2’-biphenyl: Similar structure but with different substitution pattern.
4-Fluoro-4’-methoxy-1,1’-biphenyl-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: 5-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine is unique due to the specific combination of substituents, which can impart distinct chemical and biological properties
属性
IUPAC Name |
3-fluoro-5-(4-methoxyphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGHGALJRZSQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


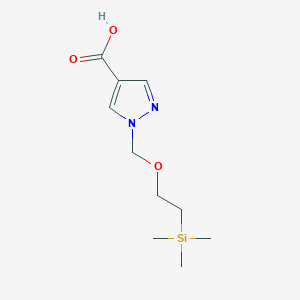
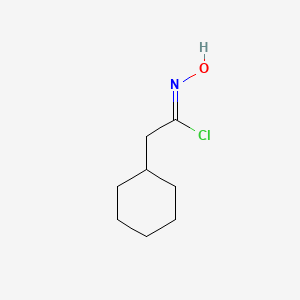
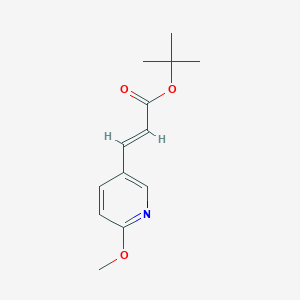
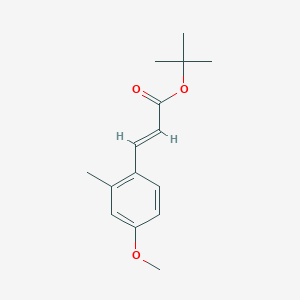
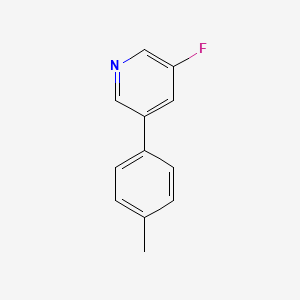
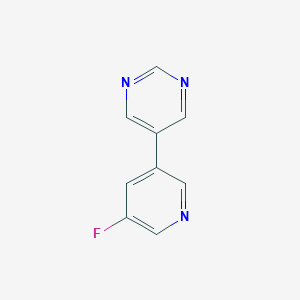
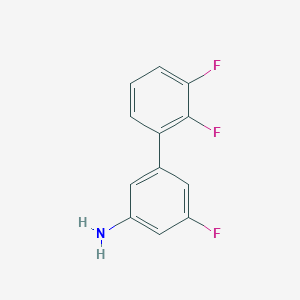
![5-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157867.png)
![3'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157874.png)
![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157881.png)
![5-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157883.png)
![5-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8157886.png)
![2'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B8157894.png)

